Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-
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Overview
Description
Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- is an organic compound with the molecular formula C8H7Cl2NO4S. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloroethylsulfonyl group and a nitro group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- typically involves the reaction of benzene derivatives with sulfonyl chlorides and nitro compounds. One common method includes the sulfonation of benzene with chlorosulfonic acid, followed by nitration using nitric acid and sulfuric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro-.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted benzene compounds.
Scientific Research Applications
Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-4-nitro-
- Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-2-nitro-
- Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-amino-
Uniqueness
Benzene, 1-[(2,2-dichloroethyl)sulfonyl]-3-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
10149-38-9 |
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Molecular Formula |
C8H7Cl2NO4S |
Molecular Weight |
284.12 g/mol |
IUPAC Name |
1-(2,2-dichloroethylsulfonyl)-3-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-8(10)5-16(14,15)7-3-1-2-6(4-7)11(12)13/h1-4,8H,5H2 |
InChI Key |
NOPMJVGIXPLFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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